
2-Bromo-1,3,2-benzodioxaborole
Übersicht
Beschreibung
2-Bromo-1,3,2-benzodioxaborole, also known as B-Bromocatechol-borane, is a chemical compound with the molecular formula C6H4BBrO2 and a molecular weight of 198.81 .
Synthesis Analysis
The synthesis of 2-Bromo-1,3,2-benzodioxaborole involves the reaction of 2-bromo-1,3-diethyl-1,3,2-benzodiazaborole with equimolar amounts of thienyl lithium or 2,2-dithienyl lithium . Another method involves the diverse functionalization of strong alkyl C–H bonds by undirected borylation .Molecular Structure Analysis
The molecular structure of 2-Bromo-1,3,2-benzodioxaborole is represented by the SMILES stringBrb1oc2ccccc2o1 . The InChI representation is InChI=1S/C6H4BBrO2/c8-7-9-5-3-1-2-4-6 (5)10-7/h1-4H . Physical And Chemical Properties Analysis
2-Bromo-1,3,2-benzodioxaborole is a solid with a melting point of 51-53 °C and a boiling point of 76 °C at 9 mmHg . It is soluble in dichloromethane .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Bromo-1,3,2-benzodioxaborole is a versatile reagent in organic synthesis, particularly in the preparation of boronic esters and acids. These compounds are crucial intermediates in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the synthesis of biologically active molecules. Its boron-containing structure allows for the creation of boronate complexes that have shown potential in targeting enzymes or proteins within biological systems .
Material Science
The boronate esters derived from 2-Bromo-1,3,2-benzodioxaborole can be polymerized to form novel materials with unique properties. These materials are being explored for use in organic light-emitting diodes (OLEDs), sensors, and as precursors for carbon-rich materials .
Catalysis
2-Bromo-1,3,2-benzodioxaborole is used in catalysis research to develop new catalytic systems. Boron’s ability to coordinate with other molecules makes it an excellent candidate for designing catalysts that can facilitate a variety of chemical transformations .
Proteomics
This compound is also used in proteomics for the study of protein interactions and functions. It can be used to label proteins selectively, which aids in the identification and quantification of proteins in complex biological samples .
Deprotection Agent
It has been reported as a mild deprotection agent in the synthesis of complex molecules. The compound can selectively remove protecting groups without affecting the integrity of the sensitive functional groups in the target molecules .
Nuclear Magnetic Resonance (NMR) Spectroscopy
In NMR spectroscopy, 2-Bromo-1,3,2-benzodioxaborole can be used as a shift reagent to enhance the resolution of certain compounds. This application is particularly useful in the structural elucidation of organic compounds .
Environmental Chemistry
Lastly, research in environmental chemistry utilizes this compound to study the fate of boron-containing compounds in the environment. Understanding the behavior of such compounds can lead to better management of boron waste and its environmental impact .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-1,3,2-benzodioxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrO2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAILTPCYIYNOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393570 | |
| Record name | 2-Bromo-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,3,2-benzodioxaborole | |
CAS RN |
51901-85-0 | |
| Record name | B-Bromocatecholborane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051901850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1,3,2-benzodioxaborole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | B-BROMOCATECHOLBORANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ20068KEZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Bromo-1,3,2-benzodioxaborole interact with ethers to achieve selective cleavage?
A1: While the exact mechanism of action is not detailed in the provided abstracts, [, ] 2-Bromo-1,3,2-benzodioxaborole likely acts as a Lewis acid. The boron atom in the compound can accept an electron pair from the oxygen atom in the ether, forming a complex. This interaction weakens the carbon-oxygen bond in the ether, making it susceptible to cleavage. The selectivity likely arises from the steric hindrance and electronic properties of the specific ether and the reaction conditions employed.
Q2: What makes 2-Bromo-1,3,2-benzodioxaborole particularly useful for synthesizing functionalized triphenylenes?
A2: The research highlights the effectiveness of 2-Bromo-1,3,2-benzodioxaborole in selectively cleaving ether bonds in hexakis(pentyloxy)triphenylene. [] This selectivity is crucial for achieving mono-, di-, and tri-functionalized triphenylene derivatives. These derivatives are valuable precursors for creating processible triphenylene discotic dimers, oligomers, polymers, and networks, which have applications in material science and beyond. The mild reaction conditions employed with this compound likely contribute to its utility in this synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate](/img/structure/B1335904.png)
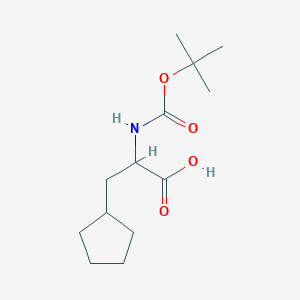
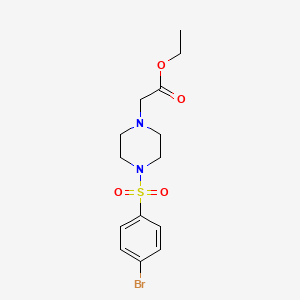
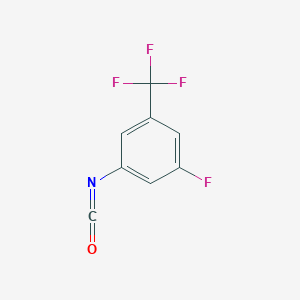

![2-amino-3-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335920.png)
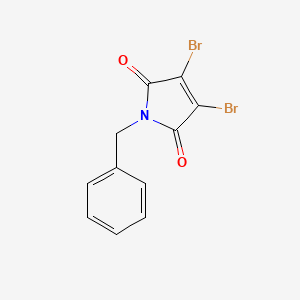
![N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B1335923.png)
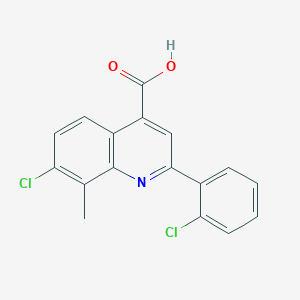
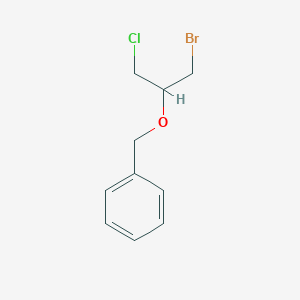
![3-[(Thien-2-ylcarbonyl)amino]propanoic acid](/img/structure/B1335933.png)
![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)
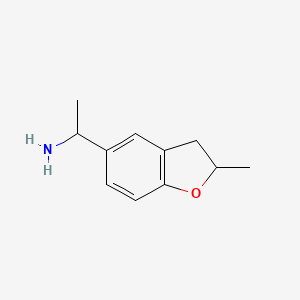
![2-[4-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1335940.png)